(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride

Chiral Chemistry Stereoselective Synthesis Pharmaceutical Intermediates

Procuring the wrong stereoisomer or salt form of 4-tert-butylpiperidin-3-ol can invalidate months of structure-activity relationship (SAR) data. This (3S,4S) enantiomer, supplied as the hydrochloride salt, eliminates that risk. • Defined (3S,4S) stereochemistry ensures chiral fidelity in receptor-binding and enzyme-inhibition studies-no resolution step required. • Dual amine/alcohol functionality enables parallel derivatization strategies for CNS-focused libraries. • Hydrochloride salt provides superior solubility and long-term stability compared to the free base. Supplied with ≥95% purity for non-human research. Bulk quantities available upon inquiry.

Molecular Formula C9H20ClNO
Molecular Weight 193.72
CAS No. 2248404-96-6
Cat. No. B3005139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride
CAS2248404-96-6
Molecular FormulaC9H20ClNO
Molecular Weight193.72
Structural Identifiers
SMILESCC(C)(C)C1CCNCC1O.Cl
InChIInChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
InChIKeyBWKNTLXHSWBGFC-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride (CAS 2248404-96-6) - Chiral Piperidine Building Block Procurement Overview


(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride is a chiral piperidine derivative, specifically a hydrochloride salt, that serves as a versatile intermediate and building block in pharmaceutical and agrochemical research [1]. Its molecular structure features a piperidine ring with a bulky tert-butyl group at the 4-position and a hydroxyl group at the 3-position, with stereochemistry defined as (3S,4S) . The compound is typically offered with a purity of ≥95% and is intended for non-human research applications .

Procurement Risks in Substituting (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride with Generic or Alternate Stereoisomers


Direct substitution of (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride with its enantiomer, the racemic mixture, or the free base form introduces significant risk due to the impact of stereochemistry on downstream applications. Chiral molecules can exhibit profound differences in their interaction with biological targets (e.g., enzymes, receptors) . The (3S,4S) configuration is a specific structural identifier; using the (3R,4R) enantiomer or the undefined racemic mixture could lead to altered or completely nullified biological activity, jeopardizing the validity of structure-activity relationship (SAR) studies . Furthermore, the hydrochloride salt form confers different physical properties (e.g., solubility, stability) compared to the free base, which can impact its utility in specific synthetic protocols and formulations [1]. Therefore, procuring the exact stereoisomer and salt form is a critical control point to ensure experimental reproducibility and data integrity.

Quantitative Differentiation Analysis for (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride vs. Closest Comparators


Stereochemical Configuration vs. (3R,4R) Enantiomer and Racemic Mixture

This compound is defined by its specific (3S,4S) absolute configuration. This is a critical differentiator from its (3R,4R) enantiomer and the racemic mixture . While no direct head-to-head biological data is publicly available, the principle of chiral recognition dictates that biological systems will interact differently with each stereoisomer. The (3S,4S) configuration is a non-negotiable requirement for applications targeting chiral environments or for use as a defined stereochemical building block in asymmetric synthesis .

Chiral Chemistry Stereoselective Synthesis Pharmaceutical Intermediates

Salt Form: Hydrochloride Salt vs. Free Base (CAS 1432792-69-2)

The compound is supplied as a hydrochloride salt, offering distinct advantages over the free base form (4-tert-butylpiperidin-3-ol, CAS 1432792-69-2) [1]. According to vendor sources, the hydrochloride salt provides improved solubility in aqueous media and enhanced stability/handling properties compared to its free base counterpart [2]. This is a key consideration for researchers planning in vitro assays or requiring a solid, stable form for storage and weighing.

Drug Formulation Chemical Handling Solubility Enhancement

Structural Scaffold: 4-Tert-butylpiperidin-3-ol Core vs. 4-Tert-butylpiperidine (CAS 69682-13-9)

The compound contains both a sterically bulky tert-butyl group at the 4-position and a polar hydroxyl group at the 3-position . In contrast, 4-tert-butylpiperidine (CAS 69682-13-9) lacks the hydroxyl group, which is a crucial hydrogen bond donor/acceptor. This structural difference is significant as the hydroxyl group can be used for further synthetic derivatization or to engage in key interactions with a biological target's active site . The presence of both functional groups creates a more versatile scaffold for medicinal chemistry applications.

Medicinal Chemistry Scaffold Design Pharmacophore Modeling

Optimal Application Scenarios for (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride in R&D Workflows


Stereodefined Intermediate for CNS-Targeted Drug Discovery

This compound is ideally suited as a chiral building block in the synthesis of novel pharmaceutical candidates targeting the central nervous system (CNS) . Piperidine derivatives are a privileged scaffold in neuroscience research, and the (3S,4S) stereochemistry provides a defined starting point for exploring chirality-dependent interactions with neurotransmitter receptors, ion channels, or transporters. The hydrochloride salt form facilitates its use in standard organic synthesis and purification workflows [1].

Asymmetric Synthesis and Chiral Pool Strategy

As a pre-formed, enantiopure compound, it can be directly incorporated into more complex molecules, saving the time and resources required for classical resolution or asymmetric catalytic steps . This is particularly valuable in academic labs and early-stage pharmaceutical development where rapid access to a diverse set of chiral molecules is a priority. Its dual functionality (amine and alcohol) offers multiple points for further chemical elaboration .

Structure-Activity Relationship (SAR) Studies

The compound serves as a crucial control or test compound in SAR campaigns investigating the role of stereochemistry and steric bulk . Researchers can compare its activity profile against its enantiomer, the racemic mixture, or analogs lacking the tert-butyl or hydroxyl group to deconvolute the contributions of specific structural features to a target's binding or functional activity [1]. This data is essential for rational drug design.

Agrochemical Lead Discovery and Optimization

The piperidine core is a common motif in agrochemicals, including fungicides and insecticides . This compound's rigid, chiral structure makes it a valuable intermediate for generating novel analogs with potential activity against agricultural pests or pathogens. Its role as a key intermediate in the development of bioactive molecules for this sector is well-documented [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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